molecular formula C13H27ClO3 B14629560 Acetic acid;1-chloroundecan-4-ol CAS No. 54131-65-6

Acetic acid;1-chloroundecan-4-ol

Cat. No.: B14629560
CAS No.: 54131-65-6
M. Wt: 266.80 g/mol
InChI Key: HKMRSZVXWCFICC-UHFFFAOYSA-N
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Description

Acetic Acid (CH₃COOH) is a simple carboxylic acid with a pungent odor, widely used in food preservation (as vinegar, containing 5–20% acetic acid) and industrial processes such as plastic and solvent production. Its pure form, glacial acetic acid (99–100% concentration), solidifies at 16.6°C and serves as a critical reagent in chemical synthesis . Production methods include methanol carbonylation (e.g., Monsanto and Cativa processes) and acetaldehyde oxidation .

1-Chloroundecan-4-ol is a chlorinated alcohol with an 11-carbon chain, a hydroxyl group at position 4, and a chlorine substituent at position 1. Such compounds often exhibit unique solubility and reactivity due to halogenation.

Properties

CAS No.

54131-65-6

Molecular Formula

C13H27ClO3

Molecular Weight

266.80 g/mol

IUPAC Name

acetic acid;1-chloroundecan-4-ol

InChI

InChI=1S/C11H23ClO.C2H4O2/c1-2-3-4-5-6-8-11(13)9-7-10-12;1-2(3)4/h11,13H,2-10H2,1H3;1H3,(H,3,4)

InChI Key

HKMRSZVXWCFICC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCl)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-chloroundecan-4-ol typically involves the esterification of acetic acid with 1-chloroundecan-4-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The reaction can be represented as follows:

Acetic Acid+1-Chloroundecan-4-olAcetic acid;1-chloroundecan-4-ol+Water\text{Acetic Acid} + \text{1-Chloroundecan-4-ol} \rightarrow \text{this compound} + \text{Water} Acetic Acid+1-Chloroundecan-4-ol→Acetic acid;1-chloroundecan-4-ol+Water

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-chloroundecan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alcohols or other substituted compounds.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetic Acid vs. Glacial Acetic Acid

Property Acetic Acid (Diluted) Glacial Acetic Acid
Concentration 5–20% (in vinegar) 99–100%
State at Room Temp. Liquid Liquid (solidifies below 16.6°C)
Applications Food preservation, flavoring Industrial solvent, chemical synthesis
Safety Low toxicity (safe for consumption) Corrosive; requires protective handling

Glacial acetic acid’s high purity enhances its efficacy in synthesizing acetate esters and acetic anhydride, whereas diluted acetic acid is preferred in food and agricultural applications .

Acetic Acid vs. Formic Acid (HCOOH)

Property Acetic Acid Formic Acid
Carbon Chain Length Two-carbon (CH₃COOH) One-carbon (HCOOH)
Reactivity Moderate High (due to simpler structure)
Industrial Use Plastics, vinegar Textile dyeing, leather tanning
Biological Role Citric acid cycle (acetyl-CoA) Methanol metabolism, ant venom

Formic acid’s higher acidity and reactivity make it suitable for niche applications like fuel cells, while acetic acid’s stability supports broader industrial use .

1-Chloroundecan-4-ol vs. Structurally Similar Alcohols

Compound Structure Key Features
1-Chloroundecan-4-ol C11H23ClO Chlorine at C1, hydroxyl at C4
Pentadecan-4-ol C15H32O 15-carbon chain, hydroxyl at C4 (non-chlorinated)
1-Dodecen-4-ol C12H24O (unsaturated) 12-carbon chain, double bond, hydroxyl at C4

Chlorination in 1-chloroundecan-4-ol likely increases its polarity and reactivity compared to non-halogenated analogs. Long-chain alcohols like pentadecan-4-ol are typically used in surfactants or lubricants, but chlorinated variants may have specialized roles in organic synthesis.

Metabolic and Industrial Relevance

  • Acetic Acid in Metabolism: Engineered bacterial strains (e.g., Acetobacter pasteurianus) overexpress pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) to enhance ethanol-to-acetic acid conversion. Downregulation of aconitase in these strains reduces tricarboxylic acid cycle activity, impacting growth rates .
  • For example, alkyl hydroperoxide reductase (a peroxiredoxin) detoxifies reactive oxygen species in bacteria under stress .

Data Tables

Table 1: Key Properties of Acetic Acid and Related Acids

Acid Molecular Formula Boiling Point (°C) pKa Primary Use
Acetic Acid CH₃COOH 118 4.76 Food, chemicals
Glacial Acetic Acid CH₃COOH 118 4.76 Solvent, synthesis
Formic Acid HCOOH 101 3.75 Textiles, energy

Table 2: Comparison of Long-Chain Alcohols

Alcohol Formula Functional Groups Applications
1-Chloroundecan-4-ol C11H23ClO -Cl, -OH Potential surfactant/synthesis
Pentadecan-4-ol C15H32O -OH Lubricants
1-Dodecen-4-ol C12H24O -OH, C=C Fragrances

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